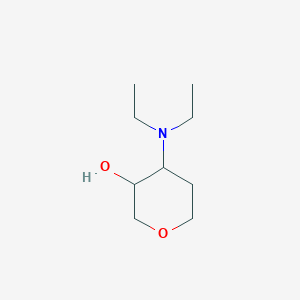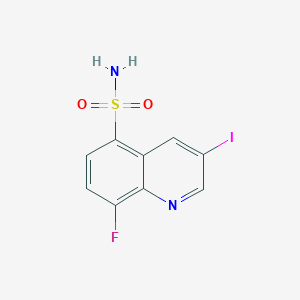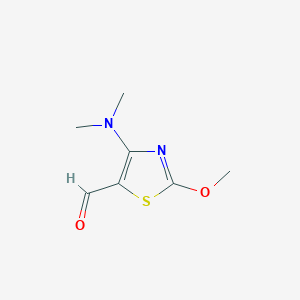
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a dimethylamino group, a methoxy group, and an aldehyde group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxy-1,3-thiazole-5-carbaldehyde with dimethylamine under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and may be catalyzed by an acid or base to facilitate the formation of the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and product quality.
化学反応の分析
Types of Reactions
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carboxylic acid.
Reduction: 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-methanol.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy and aldehyde groups can form covalent bonds with nucleophilic sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carboxylic acid
- 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-methanol
- 4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-amine
Uniqueness
4-(Dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to the presence of both the dimethylamino and methoxy groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C7H10N2O2S |
|---|---|
分子量 |
186.23 g/mol |
IUPAC名 |
4-(dimethylamino)-2-methoxy-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C7H10N2O2S/c1-9(2)6-5(4-10)12-7(8-6)11-3/h4H,1-3H3 |
InChIキー |
CAWCJXQIPBVGGK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(SC(=N1)OC)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



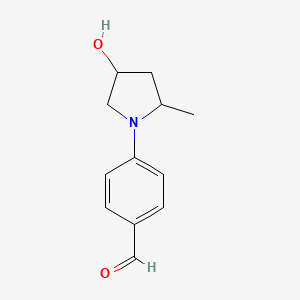

![tert-butyl N-[4-phenyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13163519.png)
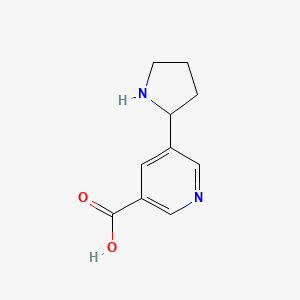
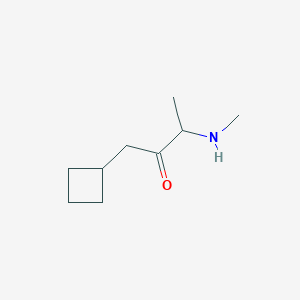
![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)

![tert-butyl N-ethyl-N-[4-oxo-4-(piperazin-1-yl)butan-2-yl]carbamate](/img/structure/B13163555.png)
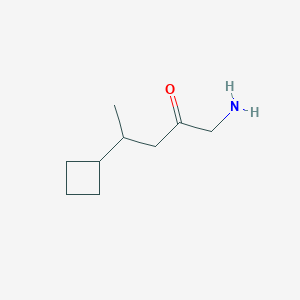
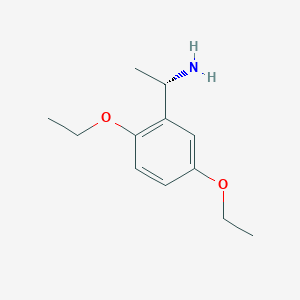
![4-Chloro-3-({[(3-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13163569.png)
